Kahweol oleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

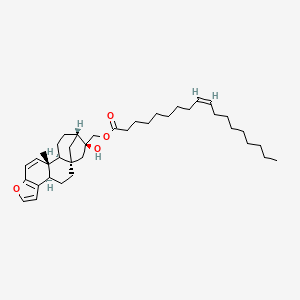

Kahweol oleate is a semi-synthetic derivative of kahweol, a natural diterpene found in coffee beans. This compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective properties . This compound is particularly noted for its ability to inhibit osteoclast generation, induce cell cycle arrest, and prevent DNA damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kahweol oleate can be synthesized through the esterification of kahweol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through column chromatography to obtain pure this compound .

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale esterification processes. Supercritical fluid extraction is often employed to isolate kahweol from coffee beans, followed by esterification with oleic acid. This method is preferred due to its efficiency and environmental benefits .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Substitution reactions involving this compound can result in the formation of different ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Acid chlorides and anhydrides are common reagents for substitution reactions.

Major Products:

Oxidation: Oxidized kahweol derivatives.

Reduction: Kahweol alcohols.

Substitution: Various kahweol ester derivatives.

Scientific Research Applications

Chemistry: Used as a model compound for studying esterification and oxidation reactions.

Biology: Investigated for its role in inhibiting osteoclast generation and inducing apoptosis in cancer cells.

Medicine: Explored for its anti-inflammatory, anti-cancer, and hepatoprotective properties.

Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties

Mechanism of Action

Kahweol oleate is similar to other diterpene esters such as cafestol oleate, kahweol linoleate, and kahweol palmitate. this compound is unique due to its specific esterification with oleic acid, which enhances its bioavailability and biological activity .

Comparison with Similar Compounds

- Cafestol oleate

- Kahweol linoleate

- Kahweol palmitate

Kahweol oleate stands out for its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Biological Activity

Kahweol oleate is a bioactive compound derived from coffee, specifically classified as a diterpene. This compound has garnered attention due to its potential health benefits and biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Composition and Properties

This compound is one of several diterpenes found in coffee, alongside other compounds such as cafestol and kahweol palmitate. Its structure comprises an oleic acid moiety esterified to kahweol, contributing to its unique biological properties.

Biological Activities

1. Anti-Angiogenic Effects

Research indicates that this compound exhibits significant anti-angiogenic properties. A study demonstrated that kahweol and its derivatives inhibit angiogenesis in human microvascular endothelial cells (HMVECs). The viability of HMVECs decreased in a dose-dependent manner when treated with this compound at concentrations of 75 μM and 100 μM, leading to reduced cell proliferation and migration .

2. Antioxidant Activity

This compound is known for its antioxidant properties, which are crucial for combating oxidative stress in the body. Antioxidants play a vital role in neutralizing free radicals, thereby preventing cellular damage and reducing the risk of chronic diseases .

3. Anti-Cancer Properties

This compound has shown potential anti-cancer effects through its ability to inhibit the mutagenicity of certain carcinogens. In vitro studies revealed that it could inhibit the covalent binding of aflatoxin B1 metabolites to DNA, suggesting a protective role against DNA damage . Additionally, animal studies indicated that kahweol can reduce the formation of DNA adducts associated with cancer development .

4. Lipid Metabolism Effects

This compound has been associated with alterations in lipid metabolism. Studies indicate that it can raise levels of total cholesterol and low-density lipoprotein (LDL) cholesterol in humans. This hypercholesterolemic effect is attributed to its diterpene structure . However, this effect may vary based on individual metabolic responses and dietary contexts.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the effects of this compound in human subjects and animal models:

- Human Studies: Participants consuming coffee rich in diterpenes showed increased cholesterol levels but also reported improved antioxidant status due to the high content of this compound.

- Animal Models: Rats fed diets supplemented with this compound exhibited decreased formation of cancer-related DNA adducts, indicating a protective effect against certain types of cancer.

Properties

IUPAC Name |

[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H58O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h10-11,22-24,26,30,32,34,40H,3-9,12-21,25,27-29H2,1-2H3/b11-10-/t30-,32-,34+,36-,37-,38+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXDAWWJXQHCAA-RWDNSPHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H58O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.